1,5-Di-tert-butyl-3-phenylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di-tert-butyl-3-phenylpiperidin-3-ol: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of two tert-butyl groups and a phenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,5-di-tert-butyl-3-phenylpiperidin-3-one with a reducing agent such as sodium borohydride to yield the desired alcohol .
Industrial Production Methods: Industrial production of 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1,5-Di-tert-butyl-3-phenylpiperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Similar in structure but contains a benzo[d]oxazol-3-ium core instead of a piperidine ring.
3,5-Di-tert-butyl-1H-pyrazole: Contains a pyrazole ring with tert-butyl groups but lacks the phenyl group and piperidine structure.
Uniqueness: 1,5-Di-tert-butyl-3-phenylpiperidin-3-ol is unique due to its specific combination of tert-butyl and phenyl groups attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H31NO |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1,5-ditert-butyl-3-phenylpiperidin-3-ol |
InChI |
InChI=1S/C19H31NO/c1-17(2,3)16-12-19(21,15-10-8-7-9-11-15)14-20(13-16)18(4,5)6/h7-11,16,21H,12-14H2,1-6H3 |
InChI Key |
JXFJOPCGNKFADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.